molecular formula C9H19ClN2O2 B3029984 (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS No. 850252-34-5

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Cat. No.: B3029984
CAS No.: 850252-34-5
M. Wt: 222.71
InChI Key: LMSDLVWKLIICSU-JPPWUZRISA-N
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Description

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.712 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves several synthetic routes. One common method involves the asymmetric cycloaddition reaction of a chiral hydroxy acid ester with hydroxylamine to form an N-acylhydroxylamine compound, which then undergoes further reactions to yield the target compound . The reaction conditions typically involve mild temperatures and the use of chiral inducers to ensure high stereoselectivity and optical purity.

Industrial Production Methods: For large-scale industrial production, the preparation method focuses on cost-effectiveness and scalability. The raw materials used are widely available and inexpensive, and the process is designed to have high atom economy and low production costs . The industrial method also ensures that the product has high optical purity and stable quality, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical versatility .

Scientific Research Applications

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it is used as an intermediate in the synthesis of pharmaceutical compounds. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In the industrial sector, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDLVWKLIICSU-JPPWUZRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735524
Record name (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850252-34-5
Record name Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850252-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
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